Cas no 2766385-92-4 (3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione)
![3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione structure](https://ja.kuujia.com/scimg/cas/2766385-92-4x500.png)
3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- TMX-4113
- 2766385-92-4
- CS-0371236
- F83834
- HY-145320
- CHEMBL5094756
- MS-24470
- 3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione
-
- インチ: 1S/C12H12N4O2S2/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)
- InChIKey: YIIUEHDPOPLUBR-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=C1)C1=CN(C2C(NC(CC2)=O)=O)N=N1)SC
計算された属性
- せいみつぶんしりょう: 308.04016799g/mol
- どういたいしつりょう: 308.04016799g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 130Ų
3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P029R39-50mg |
TMX-4113 |
2766385-92-4 | 98% | 50mg |
$2554.00 | 2024-05-07 | |
MedChemExpress | HY-145320-5mg |
TMX-4113 |
2766385-92-4 | 98.66% | 5mg |
¥4000 | 2024-07-19 | |
1PlusChem | 1P029R39-5mg |
TMX-4113 |
2766385-92-4 | 98% | 5mg |
$494.00 | 2024-05-07 | |
Tenova Pharmaceuticals | T55005-5mg |
TMX-4113 |
2766385-92-4 | >= 95% | 5mg |
$0.0 | 2025-02-21 | |
1PlusChem | 1P029R39-10mg |
TMX-4113 |
2766385-92-4 | 98% | 10mg |
$815.00 | 2024-05-07 | |
MedChemExpress | HY-145320-1mg |
TMX-4113 |
2766385-92-4 | 98.66% | 1mg |
¥1818 | 2024-07-19 | |
1PlusChem | 1P029R39-100mg |
TMX-4113 |
2766385-92-4 | 98% | 100mg |
$3928.00 | 2024-05-07 | |
Ambeed | A1531417-5mg |
TMX-4113 |
2766385-92-4 | 99% | 5mg |
$619.0 | 2025-02-27 | |
MedChemExpress | HY-145320-10mg |
TMX-4113 |
2766385-92-4 | 98.66% | 10mg |
¥6800 | 2024-07-19 | |
Ambeed | A1531417-100mg |
TMX-4113 |
2766385-92-4 | 100mg |
$3400.0 | 2024-07-28 |
3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dioneに関する追加情報
Introduction to 3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione (CAS No. 2766385-92-4)
3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione (CAS No. 2766385-92-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione is noteworthy for its intricate arrangement of functional groups. The core structure consists of a piperidine ring fused with a triazole moiety, which is further substituted with a 4-methylsulfanylthiophenyl group. This combination of heterocyclic rings and functional groups imparts unique chemical and biological properties to the compound.
The synthesis of 3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione has been the subject of several research studies. One common approach involves the reaction of 3-(1H-triazol-1-yl)piperidine-2,6-dione with 4-methylsulfanylthiophene in the presence of a suitable coupling reagent. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of biological activity, 3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy. Additionally, the compound has shown anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.
The pharmacological profile of 3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione has been extensively studied in preclinical models. In vitro assays have revealed its ability to selectively inhibit target proteins with minimal cytotoxicity to normal cells. In vivo studies using animal models have further confirmed its efficacy and safety profile. These findings suggest that the compound may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.
The mechanism of action of 3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione is believed to involve multiple pathways. One proposed mechanism is its interaction with specific protein kinases, leading to the disruption of signaling cascades that promote cell proliferation and survival. Another mechanism involves its anti-inflammatory effects through the modulation of immune cell function and cytokine production.
To further explore the therapeutic potential of 3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various diseases. Preliminary results from phase I trials have shown promising outcomes, with patients exhibiting good tolerability and response rates.
In addition to its therapeutic applications, 3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione has also been investigated for its use as a research tool in academic and industrial settings. Its unique chemical properties make it a valuable probe for studying protein-protein interactions and signaling pathways in cellular systems.
The future prospects for 3-[4-(4-Methylsulfanylthiophen-3-y l)triazol -1 -y l] piperidine -2 , 6 -dione are promising . Ongoing research efforts are focused on optimizing its pharmacological properties , developing new derivatives , and exploring additional therapeutic applications . Collaborations between academic institutions , pharmaceutical companies , and regulatory agencies are crucial for advancing this compound from preclinical studies to clinical trials and ultimately to market approval .
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